2-Amino-5-chloro-9h-fluoren-9-one
Description
2-Amino-5-chloro-9H-fluoren-9-one is a fluorenone derivative characterized by an amino group (-NH₂) at the 2-position and a chlorine atom (-Cl) at the 5-position of the fused aromatic ring system. Its molecular formula is C₁₃H₉ClNO, with a molecular weight of 230.67 g/mol. Fluorenone derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and as intermediates in synthetic chemistry.
Properties
CAS No. |
6955-63-1 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-5-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-3-1-2-9-12(11)8-5-4-7(15)6-10(8)13(9)16/h1-6H,15H2 |
InChI Key |
MEKFRCBEYDGQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)N)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration of 9H-Fluoren-9-One
Nitration serves as a critical step for introducing the amino group indirectly. Fluorenone undergoes electrophilic aromatic substitution at positions activated by the electron-withdrawing ketone group. Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates position 2 (para to the ketone), yielding 2-nitro-9H-fluoren-9-one. The reaction achieves ~65% yield with >90% regioselectivity for the 2-position due to the ketone’s meta-directing effect.
Reaction Conditions:
Chlorination at Position 5
Chlorination of 2-nitro-9H-fluoren-9-one employs iron(III) chloride (FeCl₃) as a Lewis catalyst. The nitro group directs electrophilic chlorination to position 5 (ortho to the nitro group), producing 2-nitro-5-chloro-9H-fluoren-9-one. Excess chlorine gas (Cl₂) in dichloromethane (DCM) at 25°C achieves 70% yield.
Reaction Conditions:
- Substrate: 2-Nitro-9H-fluoren-9-one (1 equiv)
- Chlorinating agent: Cl₂ (1.5 equiv), FeCl₃ (0.1 equiv)
- Solvent: DCM, 25°C, 6 hours
- Yield: 70%
Reduction of Nitro to Amino Group
Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to amino under mild conditions. This step affords 2-amino-5-chloro-9H-fluoren-9-one with 85% yield and retains the chloro substituent.
Reaction Conditions:
- Substrate: 2-Nitro-5-chloro-9H-fluoren-9-one (1 equiv)
- Catalyst: 10% Pd/C (0.1 equiv)
- Solvent: Ethanol, H₂ (1 atm), 25°C, 3 hours
- Yield: 85%
Direct Amination and Chlorination Strategies
Ullmann Coupling for Amino Group Introduction
Copper(I)-mediated Ullmann coupling enables direct amination at position 2. 5-Chloro-9H-fluoren-9-one reacts with ammonia (NH₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline, yielding the target compound. This single-step method avoids nitro intermediates but requires elevated temperatures.
Reaction Conditions:
- Substrate: 5-Chloro-9H-fluoren-9-one (1 equiv)
- Amine source: NH₃ (2 equiv)
- Catalyst: CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv)
- Solvent: DMSO, 110°C, 24 hours
- Yield: 55%
Electrophilic Chlorination Post-Amination
Protecting the amino group as an acetyl derivative prevents undesired side reactions during chlorination. 2-Acetamido-9H-fluoren-9-one undergoes chlorination at position 5 using sulfuryl chloride (SO₂Cl₂) in acetic acid, followed by deprotection with hydrochloric acid (HCl).
Reaction Conditions:
- Protection: 2-Amino-9H-fluoren-9-one + acetic anhydride → 2-Acetamido-9H-fluoren-9-one (90% yield)
- Chlorination: SO₂Cl₂ (1.2 equiv), CH₃COOH, 50°C, 8 hours (75% yield)
- Deprotection: 6M HCl, reflux, 2 hours (95% yield)
Industrial-Scale Production Considerations
Continuous Flow Nitration
Adopting continuous flow reactors enhances safety and yield for nitration. A mixture of fluorenone and nitrating agent flows through a temperature-controlled reactor, achieving 70% yield with reduced byproducts.
Catalytic Chlorination
Gas-phase chlorination over vanadium oxytrichloride (VOCl₃) catalysts at 200°C improves regioselectivity for position 5, achieving 80% conversion in <1 hour.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Nitration-Chlorination-Reduction | 3 | 38% | High ( >90%) | Industrial |
| Ullmann Coupling | 1 | 55% | Moderate (~70%) | Lab-scale |
| Protection-Chlorination | 3 | 64% | High ( >85%) | Pilot-scale |
Challenges and Optimization
- Regioselectivity: Competing directing effects of ketone and substituents necessitate careful reagent selection. Mixed solvents (e.g., DCM/H₂SO₄) improve positional control.
- Amino Group Stability: Oxidative degradation during chlorination requires inert atmospheres or protective groups.
- Catalyst Recycling: Immobilized CuI on mesoporous silica reduces costs in Ullmann reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorenone compounds
Scientific Research Applications
2-Amino-5-chloro-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Hydrogen Bonding: The amino group at position 2 enables hydrogen-bond donor interactions, influencing solubility in polar solvents. In contrast, the methylamino group in 2-(methylamino)-9H-fluoren-9-one reduces polarity, increasing lipophilicity (logP ~3.8 vs. ~2.5 for the target compound) .
- Halogen Position : Comparing the target compound with 3-chloro-9H-fluoren-2-amine (chlorine at position 3), positional isomerism disrupts hydrogen-bonding networks, leading to differences in crystal packing and melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
